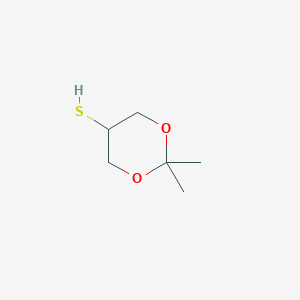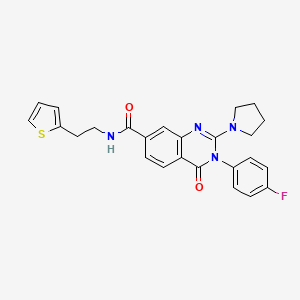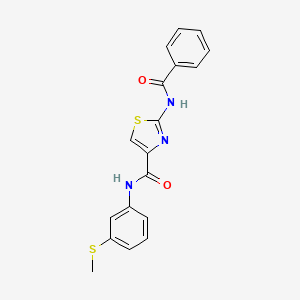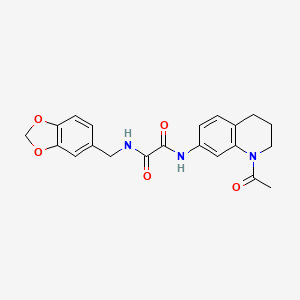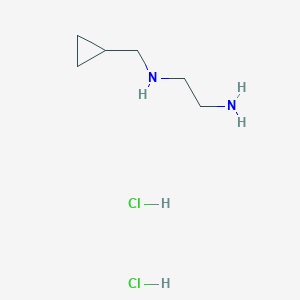
(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Aminoethyl)(cyclopropylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2138191-06-5 . It has a molecular weight of 187.11 . The IUPAC name for this compound is N1-(cyclopropylmethyl)ethane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14N2.2ClH/c7-3-4-8-5-6-1-2-6;;/h6,8H,1-5,7H2;2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Nazarov Reactions of Vinyl Cyclopropylamines
A study by Bonderoff et al. (2013) explored the dichlorocyclopropanation of 2-amino-1,3-dienes to afford 1-alkenyl-1-amino-2,2-dichlorocyclopropanes. These compounds undergo silver-assisted electrocyclic opening to furnish 3-aminopentadienyl cations. Nazarov-type cyclization of these intermediates leads to cyclopentenone iminium salts, which are then reduced to provide allylic amines. This process represents the imino version of the traditional Nazarov reaction and highlights a novel application of aminoethyl cyclopropylmethyl compounds in synthesizing polycyclic amines (Sara A. Bonderoff, T. Grant, F. West, M. Tremblay, 2013).
Peptide Synthesis and Protectant
Carpino et al. (2009) introduced the N-dicyclopropylmethyl (Dcpm) residue as an amide bond protectant for peptide synthesis, demonstrating the utility of cyclopropylmethylamine derivatives in peptide chemistry. The study provides examples of mitigating aggregation effects and preventing cyclization in sensitive peptide sequences, thus highlighting the compound's role in facilitating complex peptide synthesis (L. A. Carpino, Khaled A. Nasr, Adel Ali Abdel-Maksoud, A. El‐Faham, D. Ionescu, P. Henklein, H. Wenschuh, M. Beyermann, E. Krause, M. Bienert, 2009).
Cyclopropanation Reactions
Tomilov et al. (1990) investigated the cyclopropanation reactions of allyl alcohols, allylamines, and derivatives with diazomethane, highlighting the synthesis of various cyclopropanes. This research underscores the versatility of (2-Aminoethyl)(cyclopropylmethyl)amine derivatives in organic synthesis, providing a pathway to synthesize a wide range of functionalized cyclopropanes (Yu V Tomilov, A. B. Kostitsyn, E. V. Shulishov, O. M. Nefedov, 1990).
Bioconjugation Mechanism Study
Nakajima and Ikada (1995) conducted a study to understand the mechanism of amide formation between carboxylic acid and amine in aqueous media using a related compound. This research is pivotal in demonstrating the biochemical applications of cyclopropylmethylamine derivatives, particularly in bioconjugation and the synthesis of hydrogels, offering insights into the reaction's specificity and efficiency in biological conditions (N. Nakajima, Y. Ikada, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N'-(cyclopropylmethyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-4-8-5-6-1-2-6;;/h6,8H,1-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZADQLFXKATOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)
![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)
![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)
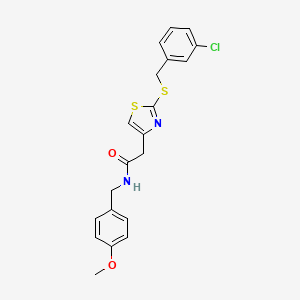
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2937063.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2937064.png)
![3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2937069.png)

